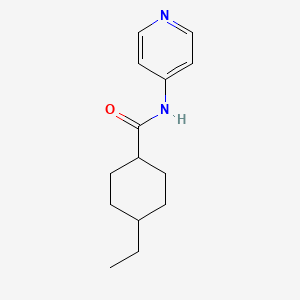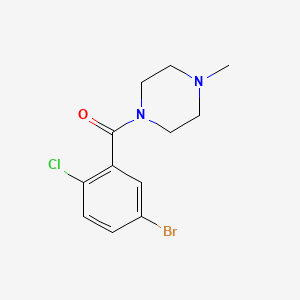
PANCREATIC POLYPEPTIDE (RANA TEMPORARIA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pancreatic Polypeptide (PP) is a polypeptide secreted by PP cells in the endocrine pancreas . It regulates pancreatic secretion activities and also impacts liver glycogen storage and gastrointestinal secretion . In Rana Temporaria, pancreatic polypeptide likely serves similar physiological roles as in other vertebrates, including regulation of pancreatic function and digestion .
Synthesis Analysis
The PPY gene encodes an unusually short protein precursor. This precursor is cleaved to produce pancreatic polypeptide, pancreatic icosapeptide, and a 5- to 7- amino-acid oligopeptide . Pancreatic polypeptide is synthesized and secreted by PP cells (also known as gamma cells or F cells) of the pancreatic islets of the pancreas .Molecular Structure Analysis
Pancreatic polypeptide consists of 36 amino acids . It has a molecular weight of about 4200 Da . It has a similar structure to neuropeptide Y . The molecular formula of Pancreatic Polypeptide (Rana Temporaria) is C192H276N52O58 .Chemical Reactions Analysis
Pancreatic polypeptide has been scrutinized as a potential metabolic regulatory substance since its discovery. Data are now emerging that indicates PP has effects on insulin action and carbohydrate metabolism, which may be of great physiological importance .Physical And Chemical Properties Analysis
Pancreatic Polypeptide (Rana Temporaria) has a molecular weight of 4240.65 . The molecular formula is C192H276N52O58 . The PP cells that produce pancreatic polypeptide are found predominantly in the head of the pancreas .Wirkmechanismus
Pancreatic polypeptide regulates pancreatic secretion activities by both endocrine and exocrine tissues. It also affects hepatic glycogen levels and gastrointestinal secretions. Its secretion in humans is increased after a protein meal, fasting, exercise, and acute hypoglycaemia, and is decreased by somatostatin and intravenous glucose . Pancreatic polypeptide inhibits pancreatic secretion of fluid, bicarbonate, and digestive enzymes. It also stimulates gastric acid secretion .
Safety and Hazards
Eigenschaften
CAS-Nummer |
132187-74-7 |
|---|---|
Molekularformel |
C192H276N52O58 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-bromo-2-chloro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B1179991.png)
![3,5-difluoro-N-[1-(hydroxymethyl)propyl]benzamide](/img/structure/B1179994.png)

